molecular formula C9H14ClN3O2 B13482793 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

Cat. No.: B13482793
M. Wt: 231.68 g/mol
InChI Key: YSHQWEZZTACKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated indazole core. The molecule contains a methyl ester group at position 3 and a primary amine at position 5, with a hydrochloride salt improving solubility and stability. The tetrahydroindazole ring system allows for conformational flexibility, while the electron-rich amino and ester groups enable diverse intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H

InChI Key

YSHQWEZZTACKJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CC(CC2)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
Canonical SMILES COC(=O)C1=NNC2=C1CC(CC2)N.Cl
InChI Key YSHQWEZZTACKJG-UHFFFAOYSA-N

This compound features a fused bicyclic system comprising an indazole ring partially saturated at positions 4 to 7, an amino substituent at position 5, and a methyl ester group at position 3. The hydrochloride salt form enhances solubility and stability for handling and biological evaluation.

Preparation Methods

Detailed Synthetic Routes

Cyclization of Cyclohexanone Derivatives with Phenylhydrazine

One common synthetic approach starts with 3-methoxycarbonyl-cyclohexanone, which undergoes condensation with substituted phenylhydrazine derivatives. This step forms the indazole ring system via cyclization under acidic conditions, often employing hydrochloric acid in ethanol at elevated temperatures (80–100 °C) to facilitate ring closure and amination.

Reaction Conditions:

Step Reagents/Conditions Notes
Condensation 3-methoxycarbonyl-cyclohexanone + phenylhydrazine Room temperature to 50 °C, solvent: ethanol or DMF
Cyclization Acid catalysis (HCl/EtOH) 80–100 °C, 12–24 hours
Amination Introduction of amino group via substitution or reduction Controlled pH and temperature
Esterification and Salt Formation

Following core synthesis, esterification at the 3-position is typically achieved by methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like alkali metal alkoxides (e.g., sodium methoxide). The methyl ester formation is often performed in polar solvents such as anhydrous lower alkanols (methanol or ethanol).

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid, commonly in an organic solvent or aqueous medium, yielding the stable hydrochloride salt form of the compound.

Industrial Scale Considerations

Industrial synthesis may utilize continuous flow reactors to optimize reaction times and yields. The formation of alkali metal alkoxides in situ, while effective, requires careful handling due to hydrogen evolution, posing safety hazards at scale.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>98%), confirmed by HPLC and NMR analyses.

Analytical Characterization

Technique Purpose Typical Parameters/Notes
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities UV detection at 254 nm, impurity levels <2%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation (¹H and ¹³C) Verification of regioselectivity and substitution patterns
Mass Spectrometry (HRMS-ESI) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z 232 (approx.)
Infrared Spectroscopy (IR) Functional group identification Characteristic ester C=O and amino N-H stretches

The key cyclization step involves nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by ring closure to form the indazole core. Amino group introduction at position 5 may proceed via selective substitution or reduction pathways, depending on precursor functional groups.

Methyl ester formation occurs via nucleophilic substitution of the carboxylate intermediate with methylating agents under basic conditions.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome Yield (%)
1 Condensation 3-methoxycarbonyl-cyclohexanone + phenylhydrazine, EtOH, RT-50 °C Formation of hydrazone intermediate 70–80
2 Cyclization HCl/EtOH, 80–100 °C, 12–24 h Tetrahydroindazole ring closure 60–75
3 Amination/Substitution Aminating agents or reduction conditions Introduction of 5-amino group 65–70
4 Esterification Methyl iodide or dimethyl sulfate, NaOMe, MeOH Methyl ester formation at 3-position 75–85
5 Salt Formation HCl treatment Formation of hydrochloride salt Quantitative

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group (-NH₂) undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. These reactions allow for the introduction of alkyl or aryl substituents:

Reaction TypeConditionsProductsYieldReference
AlkylationAlkyl halides in DMF, K₂CO₃ as baseN-alkylated derivatives68–84%
Reductive AminationKetones/aldehydes, NaBH₄ or NaBH₃CNSecondary/tertiary amines82–87%

For example, reductive amination with cyclic ketones (e.g., dimedone) produces secondary amines with high regioselectivity under oxygenated conditions .

Ester Hydrolysis and Carboxylate Functionalization

The methyl ester group undergoes hydrolysis under basic or acidic conditions, enabling conversion to carboxylic acids or further derivatization:

Reaction TypeConditionsProductsKey ApplicationsReference
Saponification1M NaOH, refluxCarboxylic acid derivativesPrecursor for amide coupling
AmidationNHS/EDC coupling with aminesBioactive amides (e.g., sigma-1 receptor ligands)Drug discovery

Hydrolysis to the carboxylic acid (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) is a critical step for generating intermediates used in peptide-mimetic drug design.

Acylation Reactions

The amino group reacts with acylating agents to form amides, enhancing solubility or binding affinity:

Acylating AgentConditionsProductsBiological RelevanceReference
Acetic anhydridePyridine, RTAcetylated derivativesImproved CNS penetration
Sulfonyl chloridesDCM, TEASulfonamidesSigma-2 receptor selectivity

Acylation with fluorinated benzyl groups (e.g., 2,4-difluorobenzoyl chloride) enhances sigma-1 receptor binding (pKᵢ > 8.0) .

Oxidative Coupling and Cyclization

Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions with β-dicarbonyl substrates:

SubstrateConditionsProductYieldReference
β-KetoestersAcOH, O₂, 130°CPyrazolo[1,5-a]pyridines72–94%
Cyclic β-diketonesEthanol, O₂Pyrido[1,2-b]indazoles79–87%

For example, reactions with ethyl acetoacetate yield substituted pyrazolo[1,5-a]pyridines via a mechanism involving enol addition and oxidative dehydrogenation .

Salt Formation and Solubility Enhancement

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. This property is exploited in pharmacokinetic optimization:

PropertyValueImpactReference
Solubility in PBS>100 μMSuitable for in vitro assays
pKa (predicted)12.06 ± 0.40Favors protonation at physiological pH

Key Mechanistic Insights

  • Reductive Amination : The amine group reacts with carbonyl compounds via imine intermediates, reduced in situ by agents like NaBH₃CN .

  • Oxidative Coupling : Molecular oxygen drives dehydrogenation, forming conjugated heterocycles (e.g., pyrazolo[1,5-a]pyridines) .

  • Acylation Selectivity : Steric hindrance from the tetrahydroindazole ring directs acylation to the exocyclic amine .

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 6-Amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Hydrochloride

Key Differences :

  • Ester Group: Ethyl ester (vs.
  • Molecular Weight : Higher molecular weight (245.71 g/mol vs. ~231.68 g/mol for the methyl analog) due to the ethyl group .

Synthesis Notes: Both compounds are synthesized via cyclocondensation reactions, but the ethyl variant may require longer alkylation steps.

2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethanol

Key Differences :

  • Functional Group: Replaces the methyl ester with a hydroxyl-containing ethanol group, enhancing polarity and reducing logP.
  • Biological Implications : The hydroxyl group may facilitate interactions with polar targets (e.g., enzymes with hydrophilic binding pockets).
  • Cost : Priced at $772.00/g (1 g), suggesting higher synthesis complexity compared to ester derivatives .

Spiro Pyrazole-Pyrido[4,3-d]pyrimidine Derivative (Compound 14a)

Key Differences :

  • Core Structure : Incorporates a spiro junction between pyrazole and pyridopyrimidine rings, increasing rigidity and planarity.
  • Synthetic Yield : Method A yields 37% vs. 81% for Method B, highlighting optimization challenges absent in simpler indazole analogs .
  • Bioactivity : The spiro structure’s extended π-system may enhance binding to nucleic acids or topoisomerases.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate HCl C₉H₁₄ClN₃O₂ ~231.68 5-NH₂, 3-COOCH₃ Not reported High solubility (HCl salt), flexible ring
Ethyl 6-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate HCl C₁₀H₁₆ClN₃O₂ 245.71 6-NH₂, 3-COOCH₂CH₃ Not reported Increased hydrophobicity
2-(5-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethanol C₉H₁₅N₃O 181.24 5-NH₂, 2-CH₂CH₂OH Not reported High polarity, $772.00/g
Spiro pyrazole-pyridopyrimidine (14a) C₂₃H₁₇ClN₆O₂S 484.94 Spiro junction, 4-CN, 4-Cl 37–81% Rigid structure, potential DNA binding

Research Findings and Implications

  • Hydrogen Bonding: The 5-amino group in the target compound enables stronger hydrogen bonds compared to the 6-amino analog, which may improve target selectivity in drug design .
  • Ring Puckering : The tetrahydroindazole ring’s puckering (analyzed via Cremer-Pople coordinates) influences conformational stability. Methyl and ethyl esters exhibit similar puckering amplitudes, but bulkier substituents (e.g., tert-butyl) may distort the ring .
  • Crystallography : SHELX programs are widely used for structural elucidation of such compounds, though the target compound’s crystal data remain unreported .

Biological Activity

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride (CAS No. 1781510-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1781510-37-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activities

  • Anticancer Activity :
    • Indazole-containing compounds have shown promising anticancer effects. For instance, derivatives have been tested for their inhibitory effects on various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 < 50 nM in some studies) .
    • The compound has been linked to the inhibition of key enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with reported IC50 values as low as 4.1 nM for specific derivatives .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo models. This includes significant reductions in TNF-alpha and IL-6 production .
  • Neuroprotective Properties :
    • Some indazole derivatives exhibit neuroprotective effects by modulating excitatory amino acid transporters (EAATs), which are critical for maintaining neurotransmitter homeostasis in the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerPotent inhibition of cancer cell lines with IC50 < 50 nM
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectiveModulation of EAATs

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 25 nM . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring enhance biological activity. For example, modifications at the 4-position and 6-position have been shown to significantly increase FGFR inhibitory activity .

Q & A

Q. How does the hydrochloride salt form influence stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., free amine formation). Lyophilization enhances long-term stability. Differential scanning calorimetry (DSC) identifies phase transitions affecting shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.